molecular formula C29H22N2O3 B2873144 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887888-38-2

3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide

Cat. No. B2873144
CAS RN: 887888-38-2
M. Wt: 446.506
InChI Key: HISODHXFIPEECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a biphenyl group, an acetamido group, and a benzofuran group . The exact structure and properties would depend on the specific arrangement of these groups in the molecule.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions like palladium-catalyzed Suzuki cross-coupling reactions or reactions involving aminoxyl compounds like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and 4-acetamido-TEMPO (ACT) .


Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of the biphenyl, acetamido, and benzofuran groups. Techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are often used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely depend on the presence and position of functional groups. For instance, acetamido groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be determined through various experimental methods .

Scientific Research Applications

Glycoside Hydrolase Inhibition

This compound has potential applications as an inhibitor for glycoside hydrolases, enzymes that play crucial roles in the degradation of complex carbohydrates. By inhibiting these enzymes, it could be used to study carbohydrate metabolism and related diseases .

Carbohydrate Synthesis

The compound may serve as a precursor or intermediate in the synthesis of bioactive oligosaccharides. These synthesized carbohydrates have applications in therapeutics, imaging agents, or biofunctionalization of materials .

Enzyme Engineering

With its unique structure, this compound could be used in enzyme engineering to create novel catalytic machineries. This can lead to the development of enzymes with improved stability, selectivity, or activity for industrial applications .

Pharmaceutical Therapeutics

Due to its interaction with glycoside hydrolases, the compound could be used in the development of pharmaceutical therapeutics for diseases related to glycoprotein metabolism, such as Tay-Sachs disease .

Food Industry Applications

In the food industry, the compound could be utilized in the enzymatic processing of food products. For example, it could be used to modify or stabilize certain food components, enhancing their nutritional value or shelf-life .

Bioethanol Production

The compound might be involved in the production of bioethanol by acting as an additive or catalyst in the fermentation process, thereby increasing the efficiency of bioethanol production from biomass .

Single-Cell Protein Production

It could also have applications in the production of single-cell proteins, which are used as dietary supplements or animal feed. The compound might enhance the efficiency of the production process or the quality of the final product .

Environmental Biotechnology

Lastly, the compound could be used in environmental biotechnology, for instance, in the biodegradation of pollutants or waste management. Its properties might help improve the efficiency of bioremediation processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a substance, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. For instance, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .

properties

IUPAC Name

N-phenyl-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O3/c32-26(19-20-15-17-22(18-16-20)21-9-3-1-4-10-21)31-27-24-13-7-8-14-25(24)34-28(27)29(33)30-23-11-5-2-6-12-23/h1-18H,19H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISODHXFIPEECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.